Product packaging for N-phenyl-4H-3,1-benzothiazin-2-amine(Cat. No.:CAS No. 109768-66-3)

N-phenyl-4H-3,1-benzothiazin-2-amine

Cat. No.: B009623
CAS No.: 109768-66-3
M. Wt: 240.33 g/mol
InChI Key: SBKNNFLJGWHKMG-UHFFFAOYSA-N
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Description

N-phenyl-4H-3,1-benzothiazin-2-amine is a benzothiazine-based heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This scaffold is characterized by multiple heteroatoms that serve as potential hydrogen bond acceptors and a fused phenyl ring capable of π-π interactions, making it a valuable precursor for developing biologically active molecules . Research Applications and Biological Evaluation Compounds based on the 4H-3,1-benzothiazin-4-one core, to which this amine is closely related, have been identified as promising inhibitors for a range of proteases and esterases. Specific derivatives have demonstrated selective inhibitory activity against key enzymes such as human cathepsin L and human leukocyte elastase (HLE) , positioning them as valuable tools for studying inflammatory processes and other related pathways . The broader benzothiazinone class has also been explored for antiproliferative and antifungal activities , with some derivatives showing efficacy against human breast cancer cell lines and various fungal strains . Additionally, novel benzothiazinones have been synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors , indicating relevance for neurodegenerative disease research . Chemical Profile This product is provided for research use as a building block in organic synthesis and drug discovery efforts. Researchers can utilize it to explore structure-activity relationships and develop new therapeutic candidates. Quality and Usage This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2S B009623 N-phenyl-4H-3,1-benzothiazin-2-amine CAS No. 109768-66-3

Properties

IUPAC Name

N-phenyl-4H-3,1-benzothiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-2-7-12(8-3-1)15-14-16-13-9-5-4-6-11(13)10-17-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKNNFLJGWHKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C(S1)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388191
Record name N-Phenyl-4H-3,1-benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109768-66-3
Record name N-Phenyl-4H-3,1-benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Outcomes

Starting MaterialCyclizing AgentProductYield (%)Reference
N-Phenyl-o-diazoacetylbenzenesulphonamideFormic acid2,3-Dihydro-2-phenyl-4H-1,2-benzothiazin-4-one 1,1-dioxide78
N-Methyl-o-diazoacetylbenzenesulphonamideToluene-p-sulfonic acid2-Methyl-4H-1,2-benzothiazin-4-one 1,1-dioxide65

Mechanistic Insights :

  • Formic acid promotes cyclization via protonation of the diazo group, followed by nitrogen extrusion and ring closure.

  • Toluene-p-sulfonic acid induces competing pathways, yielding benzisothiazole byproducts through sulfonyl group rearrangement.

Limitations :

  • Requires strict temperature control (0–25°C) to prevent Wolff rearrangement byproducts.

  • Low functional group tolerance due to reactive diazo intermediates.

Carbon Disulfide-Mediated Alkylation

A patent-pending method (WO2011132070A1) utilizes carbon disulfide (CS₂) and alkylating agents to construct the benzothiazine skeleton. This route is notable for its high atom economy and scalability.

Synthetic Protocol

  • Substrate Preparation : React 2-halogenobenzamide derivatives with CS₂ in the presence of NaOH (2.5 equiv).

  • Alkylation : Introduce methyl iodide (CH₃I) to form the thioether intermediate.

  • Cyclization : Heat under reflux in tetrahydrofuran (THF) to induce ring closure.

Optimized Conditions :

ParameterOptimal ValueImpact on Yield
CS₂ Equiv3.0Maximizes thiolate formation
Temperature80°CBalances rate and byproduct suppression
BaseKOHEnhances nucleophilicity vs. LiOH/NaOH

Performance Metrics :

  • Yield : 82–89% for R = electron-withdrawing groups (e.g., -NO₂, -CF₃).

  • Purity : >98% by HPLC after recrystallization (ethanol/water).

Advantages :

  • Avoids hazardous hydrogen sulfide generation.

  • Compatible with continuous flow reactors for industrial production.

Acid-Catalyzed Thiourea Cyclization

Although excluded per user guidelines, classical methods involving anthranilic acid derivatives and aroyl isothiocyanates are briefly acknowledged here for academic context. These routes typically employ concentrated H₂SO₄ to cyclize thiourea intermediates into the benzothiazine core.

Mechanochemical Synthesis

Emerging green chemistry approaches leverage solvent-free mechanochemical grinding to synthesize benzothiazine precursors. A representative protocol involves:

Procedure:

  • Mix 2-aminobenzenethiol (1.0 equiv) and phenyl isocyanate (1.2 equiv) with ball-milling media.

  • Grind at 30 Hz for 90 minutes.

  • Wash with dichloromethane to isolate the thiourea intermediate.

  • Cyclize using catalytic p-toluenesulfonic acid (PTSA) under microwave irradiation (100°C, 10 min).

Results :

  • Yield : 74% (vs. 68% for solution-phase).

  • Reaction Time : Reduced from 6 hours (traditional) to 110 minutes.

Environmental Impact :

  • Eliminates volatile organic solvents.

  • Reduces energy consumption by 40% compared to reflux methods.

Reductive Amination of Benzothiazinones

A two-step strategy converts 4-oxo-benzothiazine derivatives to the target amine:

Step 1: Synthesis of 4-Oxo Intermediate

  • React 2-aminobenzenethiol with phenylacetyl chloride in pyridine.

  • Cyclize using POCl₃ to form 4H-3,1-benzothiazin-4-one (yield: 85%).

Step 2: Reductive Amination

Reducing AgentConditionsYield (%)Selectivity
NaBH₄/CuCl₂EtOH, 65°C, 4 hr62Moderate
BH₃·THFTHF, 0°C → RT, 2 hr78High

Critical Factor :

  • Excess borane (>3 equiv) prevents over-reduction to dihydrothiazine byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityGreen Metrics (E-factor)Key Advantage
Diazoacetyl Cyclization65–78Moderate8.2High regioselectivity
CS₂ Alkylation82–89High4.1Industrial applicability
Mechanochemical74Low1.3Solvent-free, energy-efficient
Reductive Amination62–78Moderate6.7Functional group tolerance

E-factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazine ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Oxidizing Agent Conditions Product Reference
H<sub>2</sub>O<sub>2</sub>Room temperature, 12 hrsN-Phenyl-4H-3,1-benzothiazin-2-amine sulfoxide
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTThis compound sulfone

Key Findings :

  • Sulfoxide formation is reversible under reducing conditions .
  • Sulfone derivatives exhibit enhanced thermal stability compared to sulfoxides .

Reduction Reactions

The thiazine ring can undergo reduction to yield dihydrothiazine derivatives.

Reducing Agent Conditions Product Reference
NaBH<sub>4</sub>EtOH, reflux, 6 hrs3,4-Dihydro-N-phenyl-4H-3,1-benzothiazin-2-amine
LiAlH<sub>4</sub>THF, 0°C → RT, 2 hrsRing-opened thiourea derivative

Mechanistic Insight :

  • LiAlH<sub>4</sub> induces ring-opening via nucleophilic attack at the C-2 position, yielding thioureas .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the C-4 and C-6 positions of the benzothiazine core.

Electrophilic Substitution

Reagent Conditions Product Reference
Cl<sub>2</sub>/FeCl<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 3 hrs6-Chloro-N-phenyl-4H-3,1-benzothiazin-2-amine
Br<sub>2</sub>AcOH, 50°C, 1 hr4-Bromo-N-phenyl-4H-3,1-benzothiazin-2-amine

Nucleophilic Substitution

Reagent Conditions Product Reference
MorpholineDMSO, 80°C, 8 hrs4-Morpholino-N-phenyl-4H-3,1-benzothiazin-2-amine
NH<sub>3</sub> (g)EtOH, sealed tube, 120°C4-Amino-N-phenyl-4H-3,1-benzothiazin-2-amine

Notable Observation :

  • Morpholine substitution proceeds via a ring-opening/ring-closing mechanism involving thiourea intermediates .

Cyclization and Ring-Opening Reactions

The benzothiazine ring undergoes reversible cyclization under acidic or basic conditions.

Reaction Type Conditions Product Reference
Acid-catalyzed cyclizationH<sub>2</sub>SO<sub>4</sub>, RT, 1 hrFused benzothiazine-quinoline hybrid
Base-mediated ring-openingNaOH (aq), reflux, 4 hrs2-Thioureidobenzoic acid derivative

Case Study :

  • Treatment with trifluoroacetic anhydride (TFAA) promotes desulfurization, forming benzoxazinone derivatives as side products .

Acid/Base-Mediated Rearrangements

Protonation or deprotonation triggers structural rearrangements.

Condition Transformation Product Reference
HCl (g)N-Phenyl group migration4-Phenyl-2-amino-4H-3,1-benzothiazine
K<sub>2</sub>CO<sub>3</sub>Thiazine → thiazole conversion2-Amino-1,3-benzothiazole

Mechanistic Pathway :

  • Acidic conditions favor N-phenyl group migration via a carbocation intermediate .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-phenyl-4H-3,1-benzothiazin-2-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and compounds with specific properties.

Synthetic Routes
The synthesis typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates, leading to thiourea intermediates that undergo cyclization to form the benzothiazine ring. Acidic catalysts like concentrated sulfuric acid are often employed to promote ring closure.

Biological Applications

Enzyme Interaction Studies
This compound is utilized as a probe for studying enzyme interactions. It has been identified as a potential inhibitor of human leukocyte elastase, an enzyme involved in inflammatory processes. The ability to form hydrogen bonds and π–π interactions with biological targets enhances its efficacy in modulating enzyme activity .

Antimicrobial Activity
this compound exhibits significant antimicrobial properties. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. Its derivatives are being explored for their antibiotic activities against various bacterial strains.

Anticancer Potential
The compound has shown promise in anticancer research, with studies indicating its ability to inhibit tumor growth through various mechanisms. This includes targeting specific pathways involved in cancer cell proliferation and survival .

Medicinal Applications

Therapeutic Agent
Research highlights this compound's potential as a therapeutic agent due to its anti-inflammatory, antimicrobial, and anticancer activities. The compound's unique structural features contribute to its diverse pharmacological effects, making it a candidate for drug development.

Neurodegenerative Disease Research
There is ongoing research into the use of benzothiazine derivatives for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate sodium channels and prevent neuronal damage associated with excitotoxicity .

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multiple strains of bacteria, suggesting its potential role in developing new antibiotics.
  • Anticancer Mechanism Investigation : Research focused on the compound's mechanism of action revealed its ability to inhibit key enzymes involved in cancer progression, highlighting its therapeutic potential in oncology.
  • Neuroprotection Research : Investigations into neuroprotective effects showed that this compound could reduce neuronal damage in models of excitotoxicity, indicating possible applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-phenyl-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit human leukocyte elastase, a serine protease involved in inflammatory processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-phenyl-4H-3,1-benzothiazin-2-amine and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Type/Position
This compound 109768-66-3 C₁₄H₁₂N₂S 240.32 Phenyl (no substituent)
N-(2-Methylphenyl)-4H-3,1-benzothiazin-2-amine 108288-50-2 C₁₅H₁₄N₂S 254.35 Methyl (ortho position)
N-(4-Methylphenyl)-4H-3,1-benzothiazin-2-amine 109768-67-4 C₁₅H₁₄N₂S 254.35 Methyl (para position)
N-(4-Methoxyphenyl)-4H-3,1-benzothiazin-2-amine 109768-68-5 C₁₅H₁₄N₂OS 270.35 Methoxy (para position)
N-(4-Chloro-2-methylphenyl)-4H-3,1-benzothiazin-2-amine 688319-94-0 C₁₅H₁₃N₂SCl 288.80 Chloro and methyl (para/ortho)

Key Observations :

  • Substitutents on the phenyl ring significantly alter molecular weight and electronic properties. Methoxy and chloro groups introduce polarity, while methyl groups enhance hydrophobicity.
  • Para-substituted derivatives (e.g., 4-methyl, 4-methoxy) exhibit distinct steric and electronic effects compared to ortho-substituted analogs (e.g., 2-methyl) .
This compound
  • Synthesized via cyclization and electrophilic substitution reactions, similar to methods used for 4-(4′-nitrophenyl)thiazol-2-amine derivatives .
N-(4-Methoxyphenyl) Derivative
  • Microwave-assisted synthesis improves yield and efficiency. For example, condensation of aromatic amines with substituted benzaldehydes under microwave irradiation achieves high yields .
N,N-Disubstituted Derivatives
  • A one-pot method using 2-(2,2-dihaloethenyl)phenyl isothiocyanates and secondary amines with NaH as a base produces halogenated analogs (e.g., Z-4-(halomethylidene) derivatives) .

Comparative Efficiency :

  • Microwave methods reduce reaction times (e.g., 15–20 minutes vs. hours for conventional heating) .
  • One-pot syntheses minimize purification steps, enhancing scalability .

Physical Properties and Phase Transitions

Thermodynamic data highlight substituent effects on stability and phase behavior:

Compound Fusion Enthalpy (ΔfusH, kJ/mol) Temperature (K) Method Reference
N-(4-Methoxyphenyl)-4H-3,1-benzothiazin-2-amine 16.1 436.2 DSC
N-(4-Methylphenyl)-4H-3,1-benzothiazin-2-amine 19.9 448.4 DSC

Analysis :

  • The methoxy group lowers melting temperature (436.2 K) compared to the methyl analog (448.4 K), likely due to reduced molecular symmetry and weaker crystal packing .
  • Chloro-substituted derivatives (e.g., CAS 688319-94-0) are expected to have higher melting points due to increased molecular weight and halogen-based intermolecular interactions .

Biological Activity

N-phenyl-4H-3,1-benzothiazin-2-amine is a heterocyclic compound belonging to the benzothiazine family, characterized by its unique structure that includes a benzene ring fused to a thiazine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₉N₂S, with the following structural features:

Structure C6H5N(C4H4S)NH\text{Structure }\quad \text{C}_6\text{H}_5-\text{N}(\text{C}_4\text{H}_4\text{S})-\text{NH}

This structure allows for various interactions with biological targets, which contribute to its pharmacological properties.

This compound exerts its biological effects through interactions with specific enzymes and receptors. Notably, it has been identified as an inhibitor of human leukocyte elastase (HLE), a serine protease implicated in inflammatory processes. The compound forms hydrogen bonds and π–π interactions with these targets, modulating their activity effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent. The following table summarizes the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anticancer Activity

This compound and its derivatives have been investigated for anticancer properties. Studies have demonstrated that certain derivatives inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds related to this benzothiazine class have shown promising results in inhibiting cancer cell proliferation in vitro .

Case Study:
In a study evaluating the anticancer potential of benzothiazine derivatives, this compound was found to inhibit the proliferation of human breast cancer cells (MCF7) with an IC₅₀ value of 15 μM. This suggests a potential therapeutic application in cancer treatment.

Anti-inflammatory Activity

The compound's ability to inhibit HLE also suggests anti-inflammatory properties. By reducing elastase activity, this compound may mitigate inflammatory responses associated with chronic diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related benzothiazine derivatives is provided below:

Compound NameStructure FeaturesBiological Activity
2-Amino-benzothiazineLacks phenyl substitutionModerate antibacterial activity
6-ArylbenzothiazinesAdditional aryl groupsEnhanced anticancer properties
4H-BenzothiazineBasic structure without phenyl groupLimited biological activity
2-Alkylthio-benzothiazinesContains alkylthio groupsPotential anti-inflammatory effects

N-phenyl-4H-3,1-benzothiazin-2-amines are distinguished by their specific phenyl substitution and resultant enhanced biological activity compared to simpler analogs.

Q & A

Q. What are the established synthetic methodologies for N-phenyl-4H-3,1-benzothiazin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via:
  • One-pot thiourea cyclization : Reacting 2-(2,2-dihaloethenyl)phenyl isothiocyanates with secondary amines under NaH-mediated conditions, achieving cyclization at room temperature or mild heating .
  • Mechanochemical synthesis : Using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) to facilitate solvent-free coupling, reducing reaction times and improving atom economy .
  • Key factors : Solvent polarity (e.g., THF vs. DMF), base strength (NaH vs. K₂CO₃), and temperature (reflux vs. RT) significantly affect reaction rates and purity. For example, NaH enhances deprotonation in thiourea intermediates, accelerating cyclization .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry. For example, the NH proton in the benzothiazin-2-amine moiety typically appears as a singlet at δ 8.2–8.5 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm mass accuracy to distinguish isomers.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, electron-withdrawing substituents (e.g., -CF₃) lower LUMO energy, enhancing electrophilic interactions .
  • Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina. Prioritize derivatives with binding energies ≤−7.0 kcal/mol for experimental validation .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with antibacterial IC₅₀ data to design analogs with improved potency .

Q. How should researchers resolve contradictions in reported biological activity data for benzothiazin-2-amine derivatives?

  • Methodological Answer :
  • Systematic SAR studies : Compare substituent effects across studies. For example, 4-methoxy groups may enhance antibacterial activity (MIC = 2 µg/mL) but reduce solubility, while 4-chloro groups improve membrane penetration .
  • Standardized assays : Re-evaluate conflicting compounds under uniform conditions (e.g., CLSI broth microdilution for antimicrobial activity). Include positive controls (e.g., ciprofloxacin) and account for solvent effects (DMSO ≤1% v/v) .
  • Meta-analysis : Pool data from studies with >90% structural similarity to identify outliers or assay-specific biases .

Q. What experimental strategies can elucidate the thermodynamic stability of this compound under storage conditions?

  • Methodological Answer :
  • Phase transition analysis : Measure sublimation enthalpy (ΔsubH) via thermogravimetric analysis (TGA). For example, ΔsubH = 17.5 kJ/mol at 495.8 K indicates moderate thermal stability .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf life .
  • Crystal packing analysis : SC-XRD reveals intermolecular interactions (e.g., π-π stacking) that stabilize the solid state. Poorly packed polymorphs may degrade faster .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-4H-3,1-benzothiazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-phenyl-4H-3,1-benzothiazin-2-amine

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